Product packaging for Vibralactone(Cat. No.:)

Vibralactone

Cat. No.: B1257129
M. Wt: 208.25 g/mol
InChI Key: UGNVBODTSYDQPO-CMPLNLGQSA-N
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Description

Contextualization of Natural Products Chemistry

Natural products have long been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse and biologically active compounds. nih.govrsc.org Among these, microbial secondary metabolites are particularly significant due to their vast chemical diversity and amenability to production through fermentation. nih.gov Fungi, in particular, are prolific producers of a wide array of natural products with unique scaffolds and potent biological activities, distinct from those found in plants and animals. nih.govrsc.org

A notable class of fungal metabolites is the β-lactones, or 2-oxetanones. These are four-membered cyclic esters characterized by a highly strained ring structure, which imparts significant reactivity. rsc.orgresearchgate.netcore.ac.uk This inherent strain makes β-lactones valuable as synthetic intermediates and as pharmacologically active agents. rsc.orgresearchgate.net Despite their potential, β-lactones have been relatively understudied, partly because their reactivity and thermal instability can make them difficult to isolate and characterize using traditional methods. rsc.orgresearchgate.net The discovery of novel β-lactone-containing natural products, such as Vibralactone, highlights the untapped chemical diversity within the fungal kingdom and underscores the importance of continued exploration of microbial metabolites.

Discovery and Isolation of this compound

The initial discovery of this compound was a significant event in the field of natural products chemistry, introducing a novel structural class of compounds.

This compound was first isolated from the Basidiomycete fungus Boreostereum vibrans. nih.govnih.govacs.org This fungus belongs to the family Stereaceae and is known for producing a variety of secondary metabolites. nih.govumn.edu Subsequent studies have also identified this compound and its derivatives in other closely related species, such as Stereum hirsutum, and from co-cultures of B. vibrans and S. hirsutum. nih.govnih.gov The production of these compounds by different species within the same family suggests a shared biosynthetic capability and highlights the chemotaxonomic relationship between these fungi. nih.govumn.edu

The isolation of this compound and its analogs from fungal cultures typically involves a series of chromatographic techniques. A general workflow begins with the large-scale fermentation of the fungus in a suitable liquid or solid medium. d-nb.infodoaj.org The fungal mycelium and culture broth are then separated, and the organic metabolites are extracted using solvents like ethyl acetate (B1210297) or methanol.

This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic purification steps. These often include:

Column Chromatography: Initial separation is frequently performed on silica (B1680970) gel or other stationary phases to fractionate the extract based on polarity.

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using reversed-phase or normal-phase HPLC, which offers higher resolution.

Spectroscopic Analysis: The structures of the purified compounds are then elucidated using a combination of spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and sometimes X-ray crystallography for definitive structural confirmation. nih.govd-nb.inforesearchgate.net

Over time, investigations into the submerged cultures of B. vibrans have led to the isolation of a growing family of this compound derivatives, named this compound A, B, C, and so on, demonstrating the metabolic versatility of this fungus. nih.govd-nb.inforesearchgate.nettandfonline.com

Structural Characterization and Unique Architectures

This compound possesses a novel and intriguing molecular structure that has captured the attention of the scientific community. nih.gov

The most distinctive feature of this compound is its unusual β-lactone-fused bicyclic core. nih.govacs.orgnih.gov This architecture consists of a six-membered carbocycle fused to a four-membered β-lactone ring. nih.govresearchgate.net This strained bicyclic system is a rare motif among natural products and is central to its chemical properties. rsc.orgnih.gov The biosynthesis of this unique core involves a complex enzymatic cascade, including an oxidative ring-expansion of an aromatic precursor to form an oxepinone intermediate, followed by an intramolecular cyclization catalyzed by a hydrolase enzyme, VibC. nih.govresearchgate.net

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. wikipedia.org For this compound, determining the precise stereochemistry was crucial for understanding its structure-activity relationship. The absolute configuration of the parent compound was established through a combination of spectroscopic methods and computational analysis. acs.org

For its various derivatives, the determination of relative and absolute configurations has been accomplished through several advanced techniques:

X-ray Diffraction Analysis: This method provides unambiguous proof of the three-dimensional structure and absolute configuration for crystalline compounds. researchgate.net

Modified Mosher's Method: A chemical derivatization technique used to determine the absolute configuration of chiral alcohols. researchgate.net

Electronic Circular Dichroism (ECD) Calculations: Quantum chemical calculations of ECD spectra are compared with experimental spectra to assign the absolute configuration of chiral molecules. rhhz.netfrontiersin.org

Nuclear Overhauser Effect Spectroscopy (ROESY/NOESY): These 2D NMR techniques are used to determine the relative stereochemistry by observing the spatial proximity of protons within the molecule. tandfonline.comresearchgate.net

These methods have been instrumental in characterizing the stereochemical diversity within the expanding family of this compound derivatives. nih.govdoaj.org

Overview of Research Significance and Academic Focus

The academic interest in this compound is primarily driven by its potent inhibitory effects on pancreatic lipase (B570770), an enzyme critical for the digestion and absorption of dietary fats. researchgate.net This positions this compound as a promising lead compound for the development of anti-obesity therapeutics. researchgate.net Its inhibitory concentration (IC50) is comparable to that of Orlistat, a commercially available anti-obesity drug, highlighting its potential. nih.govresearchgate.net

Beyond its lipase-inhibiting properties, research has expanded to explore other biological activities, including its role as a covalent inhibitor of the caseinolytic peptidase ClpP in bacteria, suggesting potential applications in developing new antibiotics. nih.gov The unique ability of this compound to bind to both ClpP1 and ClpP2 isoforms in Listeria monocytogenes sets it apart from other β-lactone-containing molecules. nih.gov Furthermore, ongoing studies are investigating its anti-inflammatory properties and its influence on metabolic pathways, such as the promotion of adiponectin secretion and the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net222.198.130 The exploration of this compound's biosynthesis and the successful total synthesis by multiple research groups have paved the way for creating analogs with potentially enhanced therapeutic properties. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B1257129 Vibralactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(1R,5S)-3-(hydroxymethyl)-1-(3-methylbut-2-enyl)-6-oxabicyclo[3.2.0]hept-2-en-7-one

InChI

InChI=1S/C12H16O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6,10,13H,4-5,7H2,1-2H3/t10-,12+/m0/s1

InChI Key

UGNVBODTSYDQPO-CMPLNLGQSA-N

Isomeric SMILES

CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)CO)C

Canonical SMILES

CC(=CCC12C=C(CC1OC2=O)CO)C

Synonyms

vibralactone

Origin of Product

United States

Natural Product Biosynthesis of Vibralactone

Elucidation of the Biosynthetic Pathway

The journey to understanding vibralactone's formation began with the identification of its fundamental building blocks and the subsequent characterization of the enzymes that meticulously assemble them.

Identification of Biosynthetic Precursors

Through isotope labeling studies, it was established that the bicyclic core of this compound originates from an aryl ring. nih.gov Specifically, 4-hydroxybenzoate (B8730719) has been identified as the direct precursor to the this compound skeleton. nih.govresearchgate.netnih.gov This initial finding was crucial, pointing researchers toward the shikimate pathway as the origin of the foundational aromatic ring. infona.plnih.gov

Characterization of Key Enzymatic Steps and Intermediates

The conversion of 4-hydroxybenzoate to this compound involves a sequence of enzymatic modifications, including prenylation, reductions, oxidative ring-expansion, and cyclization. nih.govresearchgate.net

The first committed step in the biosynthesis is the attachment of a dimethylallyl group to the aromatic ring of 4-hydroxybenzoate. nih.govnih.gov This C-prenylation is catalyzed by two UbiA-type prenyltransferases, VibP1 and VibP2. nih.govresearchgate.net These integral membrane proteins utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor and specifically catalyze the C3-prenylation of 4-hydroxybenzoate to yield 3-prenyl-4-hydroxybenzoate. nih.govnih.govbeilstein-journals.org This intermediate has been validated as being on the pathway to this compound in B. vibrans. nih.gov

Following prenylation, the carboxylic acid group of 3-prenyl-4-hydroxybenzoate undergoes a two-step reduction. First, a carboxylic acid reductase (BvCAR) converts the carboxyl group to an aldehyde, forming 3-prenyl-4-hydroxybenzaldehyde. nih.govresearchgate.netresearchgate.net This reaction is dependent on both ATP and NADPH, with NADPH being the preferred nicotinamide (B372718) cofactor. nih.gov Subsequently, aldehyde reductases (BvARs) catalyze the reduction of the aldehyde to a benzylic alcohol, yielding 3-prenyl-4-hydroxybenzylalcohol. nih.govresearchgate.net

A critical and unusual step in the pathway is the oxidative ring-expansion of the aromatic ring of 3-prenyl-4-hydroxybenzylalcohol. This transformation is catalyzed by VibO, an NADPH/FAD-dependent monooxygenase. nih.govnih.govresearchgate.net VibO performs a Baeyer-Villiger oxidation on the phenol (B47542) ring, leading to the formation of an oxepinone ring system and generating the intermediate 1,5-seco-vibralactone. nih.govresearchgate.netnih.govnih.govrsc.org The crystal structure of VibO reveals a phenol hydroxylase-like architecture with a unique substrate-binding pocket that facilitates this key ring expansion. nih.govresearchgate.netresearchgate.net

The final step in the formation of the characteristic bicyclic β-lactone structure of this compound is an intramolecular cyclization of 1,5-seco-vibralactone. nih.govresearchgate.netnih.gov This reaction is catalyzed by the cyclase VibC, a member of the α/β-hydrolase superfamily. nih.govresearchgate.netresearchgate.net Biochemical and structural studies suggest that VibC utilizes a Ser-His-Asp catalytic triad (B1167595) to catalyze either an aldol (B89426) or an electrocyclic reaction, resulting in the formation of the fused bicyclic system of this compound. nih.govresearchgate.netresearchgate.net

Postulated Biosynthetic Pathways for Specific this compound Analogs (e.g., Vibralactamide A)

The biosynthesis of this compound analogs, such as vibralactamide A, is thought to diverge from the main this compound pathway. A scale-up fermentation of Boreostereum vibrans led to the isolation of several new this compound-related compounds, including vibralactamide A. kib.ac.cndoaj.org The structure of these analogs was determined through extensive spectroscopic analysis. kib.ac.cn Based on these structures, a biosynthetic pathway for vibralactamide A has been proposed. kib.ac.cnistis.sh.cn222.198.130 This proposed pathway likely involves modifications of key intermediates in the this compound biosynthetic route, leading to the diverse range of observed analogs. kib.ac.cn

Biosynthetic Diversity and Analog Generation

The metabolic machinery of Boreostereum vibrans is remarkably versatile, capable of producing a wide array of this compound-related compounds. This diversity arises from several key factors, including divergent biosynthetic pathways and the promiscuity of the enzymes involved.

Divergent Biosynthetic Pathways for Structurally Related Compounds

Research has revealed that the biosynthesis of various this compound analogs stems from divergent pathways originating from a common intermediate. cas.cnnih.gov This was demonstrated through feeding experiments with an analog of a known this compound precursor, 3-prenyl-4-hydroxybenzylalcohol. nih.gov This experiment resulted in the generation of twenty different analogs with varied structural scaffolds, providing insight into a novel biosynthetic pathway for 3-substituted γ-butyrolactones derived from the shikimate pathway. nih.gov

A key enzyme in this divergent pathway is a FAD-binding monooxygenase, VibMO1, which converts prenyl 4-hydroxybenzoate to prenylhydroquinone. cas.cnnih.gov This oxidative decarboxylation is a crucial step in the biosynthesis of this compound G and other meroterpenoids in B. vibrans. cas.cn The discovery of VibMO1 and its role in generating skeletal diversity highlights nature's strategy for expanding the structural variety of natural products from a single precursor. cas.cnnih.gov This work further elucidates the divergent nature of the this compound biosynthesis pathway and expands the known structural diversity of these compounds. kib.ac.cndoaj.org

Enzyme Promiscuity and Substrate Range in this compound Biosynthesis

The generation of diverse this compound analogs is also facilitated by the promiscuity of the biosynthetic enzymes. One such enzyme is Vib-PT, an aromatic prenyltransferase from Stereum vibrans. asm.org This enzyme is responsible for the prenylation of phenolic compounds, a key step in this compound synthesis. asm.org In vitro studies have shown that Vib-PT can catalyze both the C-prenylation of 4-hydroxy-benzaldehyde and the O-prenylation of 4-hydroxy-benzenemethanol using dimethylallyl diphosphate (B83284) as the prenyl donor. asm.org

Crucially, Vib-PT exhibits promiscuity towards both its aromatic substrates and prenyl donors. asm.org This broad substrate range allows the enzyme to act on various phenolic precursors and utilize different prenyl groups, contributing to the diversity of this compound-related compounds. Another prenyltransferase, ShPT from Stereum hirsutum, initially thought to be involved in this compound biosynthesis by prenylating 4-hydroxybenzyl alcohol, was found to preferably prenylate hydroxynaphthalenes. nih.govdntb.gov.ua Although its natural substrate remains unknown, the characterization of ShPT adds to the toolbox of prenyltransferases from basidiomycetes and demonstrates their potential for generating novel prenylated compounds. nih.govresearchgate.net

Genetic Basis of this compound Biosynthesis

The production of this compound and its analogs is orchestrated by a dedicated set of genes organized into biosynthetic gene clusters (BGCs). Understanding the genetic basis of this biosynthesis is crucial for harnessing the full potential of these compounds.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for producing secondary metabolites like this compound are typically found clustered together in the genome of the producing organism. frontiersin.orgmdpi.comnih.gov The identification of these BGCs is a key step in elucidating the biosynthetic pathway. In the case of this compound, the biosynthetic pathway has been elucidated, and the enzymes involved have been linked to specific genes. researchgate.net

The complete biosynthesis of this compound involves several key enzymatic steps:

The conversion of 4-hydroxybenzoate is initiated by the UbiA prenyltransferases (VibP1/VibP2). researchgate.net

This is followed by a stepwise reduction to the corresponding aldehyde by the carboxylic acid reductase BvCAR and then to a benzylic alcohol by aldehyde reductases (BvARs). researchgate.net

A crucial ring-expansive oxygenation is then catalyzed by an NADPH/FAD-dependent monooxygenase, VibO, to form the oxepinone unit. researchgate.netresearchgate.net

Finally, the cyclase VibC, which belongs to the α/β-hydrolase superfamily, catalyzes the cyclization to form the characteristic fused bicyclic β-lactone of this compound. researchgate.netresearchgate.net

While some fungal meroterpenoids are produced by enzymes that are not co-localized, the identification of the this compound BGC provides a roadmap for understanding and potentially manipulating the production of these compounds. researchgate.net

Gene Expression and Regulation in Producer Organisms

The production of this compound is tightly controlled through the regulation of gene expression in the producer organism. khanacademy.orgwikipedia.orgpressbooks.pub Gene regulation encompasses a variety of mechanisms that cells use to control which genes are turned on or off and to what extent. khanacademy.orgwikipedia.org This control is essential for the organism to respond to its environment and conserve resources. pressbooks.pub

In bacteria and fungi, genes involved in a specific metabolic pathway are often organized into operons, allowing for coordinated expression. khanacademy.orgyoutube.com The expression of these genes is controlled by regulatory proteins that can either activate or repress transcription. khanacademy.org These regulatory proteins are themselves encoded by regulatory genes, which are typically located elsewhere in the genome. khanacademy.org

The expression of the this compound BGC is likely influenced by various environmental and developmental cues. For instance, studies have shown that co-culturing different fungal species can stimulate the production of novel compounds, suggesting that intercellular signaling can influence gene expression. researchgate.net The regulation of gene expression can occur at multiple levels, including transcription, post-transcription, translation, and post-translation, providing numerous points of control for the biosynthesis of this compound. youtube.com Understanding these regulatory networks is a key area of ongoing research and could provide strategies for enhancing the production of desired this compound analogs.

Chemical Synthesis of Vibralactone and Its Analogs

Total Synthesis Strategies

Racemic Total Synthesis Approaches

The initial forays into the synthesis of vibralactone focused on producing the racemic form, (±)-vibralactone. These strategies are broadly categorized into longer, more traditional linear syntheses and more recent, highly efficient concise routes.

Table 1: Comparison of Multi-step Linear Syntheses of (±)-Vibralactone

Lead Researcher Number of Steps Overall Yield Starting Material Key Reactions
Snider (2008) 10 9% Methyl 2-methoxybenzoate Mander reductive alkylation, Iodolactonization, Ozonolysis, Aldol (B89426) condensation researchgate.netblogspot.de
Brown (2016) 11 16% Malonic acid Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization, Wacker oxidation researchgate.netacs.org
Brown (Alternate Route) 17 4.5% Not specified Titanium-induced acetal (B89532) addition, Diastereoselective allylation, Aldol condensation nih.gov

A significant advancement in the synthesis of (±)-vibralactone was the development of a highly concise and modular route. This approach, reported in 2019, allows for the synthesis of the natural product in just five steps from a known precursor, which itself is accessible in one step from commercial materials. researchgate.netcore.ac.ukblogspot.de This represents the most efficient synthesis of (±)-vibralactone reported to date. core.ac.ukblogspot.de

The key to this strategy is a photochemical valence isomerization of 3-prenyl-pyran-2-one. researchgate.netcore.ac.uk This reaction, conducted by irradiating the substrate with 300 nm light, efficiently constructs both the critical all-carbon quaternary stereocenter and the strained β-lactone ring in a single step at an early stage of the synthesis. researchgate.net The resulting bicyclic intermediate is then subjected to cyclopropanation to yield a strained housane structure. researchgate.netcore.ac.uk The synthesis is completed through a sequential ring expansion of the housane intermediate followed by a reduction step to furnish (±)-vibralactone. researchgate.netcore.ac.uk

Table 2: Key Stages of the Concise Photochemical Synthesis of (±)-Vibralactone

Stage Reaction Key Transformation
1 Photochemical Valence Isomerization Formation of β-lactone and all-carbon quaternary center researchgate.net
2 Cyclopropanation Formation of a strained tricyclic housane intermediate researchgate.netcore.ac.uk
3 Ring Expansion Conversion of the housane structure to a cyclopentene (B43876) researchgate.netcore.ac.uk
4 Reduction Final conversion to (±)-vibralactone researchgate.netcore.ac.uk

Asymmetric Total Synthesis Methodologies

Following the successful racemic syntheses, efforts turned towards the enantioselective synthesis of the naturally occurring (–)-vibralactone. These methods have primarily relied on the use of chiral auxiliaries to guide stereoselective reactions.

The first and most notable asymmetric total synthesis of (–)-vibralactone was an extension of the initial racemic route developed by Snider and co-workers. researchgate.netacs.org This synthesis established the absolute configuration of the natural product. blogspot.de The key to achieving enantioselectivity was the use of a chiral auxiliary to control the formation of the all-carbon quaternary center. researchgate.netacs.org

While chiral auxiliaries have proven effective, the use of stereoselective catalytic procedures in the total synthesis of this compound has been more focused on controlling relative stereochemistry or achieving specific chemical transformations rather than inducing the primary asymmetry.

In the 11-step racemic synthesis by Brown and colleagues, two notable catalytic steps were employed. acs.org A palladium-catalyzed deallylative cyclization was a key innovation for forming the β-lactone ring from a secondary alcohol precursor in high yield (95%). researchgate.netacs.org Additionally, an aldehyde-selective Wacker oxidation, using a palladium catalyst system, was used to selectively oxidize a terminal alkene to an aldehyde over a ketone. researchgate.netacs.org

Attempts to achieve a catalytic asymmetric synthesis have faced challenges. For instance, in their synthesis of (–)-vibralactone, Snider's group found that an intermediate ketone was too sterically hindered to react with chiral oxazaborolidine catalysts for an enantioselective reduction. blogspot.de While the biosynthesis of this compound involves catalytic steps mediated by enzymes like the cyclase VibC, a fully enantioselective total synthesis using small molecule catalysts has yet to be reported. researchgate.net

Key Synthetic Transformations and Methodologies

The total synthesis of this compound has been accomplished through several distinct routes, each characterized by strategic bond formations and manipulations of functional groups. These methodologies highlight a range of modern synthetic organic chemistry techniques.

Photochemical Valence Isomerization

A concise and innovative approach to the synthesis of (±)-vibralactone leverages a key photochemical valence isomerization. nih.govnih.govchemrxiv.org This strategy commences with the irradiation of a precursor, 3-prenyl-pyran-2-one, with 300 nm light. nih.gov This photochemical reaction induces a [4+2] cycloaddition, leading to the formation of an oxabicyclo[2.2.0]hexenone intermediate. nih.govorganicchemistrydata.org A significant advantage of this method is the early and simultaneous establishment of both the all-carbon quaternary stereocenter and the strained β-lactone moiety. nih.govnih.govchemrxiv.org This early installation of key structural features streamlines the synthetic sequence. nih.gov The synthesis starting from the known prenyl pyrone is achieved in a concise four-step sequence. chemrxiv.org

Cyclopropanation Reactions

Following the photochemical isomerization, cyclopropanation of the resulting bicyclic β-lactone is a critical step in some synthetic routes. nih.govnih.govchemrxiv.org This reaction forges a highly strained tricyclic housane structure. nih.govchemrxiv.org The cyclopropanation is typically achieved using a diazoester in the presence of a rhodium catalyst, such as bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh2(esp)2). nih.gov The steric congestion around the olefin in the bicyclic intermediate can lead to challenges in reactivity. nih.gov The successful formation of the cyclopropane (B1198618) ring sets the stage for subsequent ring expansion to construct the carbocyclic core of this compound. nih.gov

Ring Expansion Strategies

The strained housane intermediate, formed via cyclopropanation, is a versatile precursor for constructing the cyclopentene ring of this compound through ring expansion. nih.govnih.govchemrxiv.org Two primary strategies have been explored for this transformation: transition metal-mediated catalysis and base-mediated fragmentation. nih.gov

Transition Metal Catalysis : Inspired by earlier work on similar bicyclo[2.1.0]pentane systems, this approach involves the oxidative addition of a strained cyclopropyl (B3062369) C-C bond to a metal center. nih.gov This is followed by β-hydride elimination and protodemetalation to yield the cyclopentene product. nih.gov

Base-Mediated Fragmentation : A successful and mild method involves the deprotonation of the acidic α-proton of the exocyclic ester on the housane intermediate. nih.gov This initiates an E1cB-type cleavage of the bridging C-C bond, leading to an allylic anion that, upon protonation, furnishes the desired cyclopentene core of the natural product. nih.gov This base-mediated ring expansion has been successfully achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

In a different synthetic approach, oxidative cleavage of a cyclohexene (B86901) precursor, followed by an intramolecular aldol reaction, is employed to form the cyclopentene ring. nih.gov

Palladium-Catalyzed Cyclizations (e.g., Deallylative β-Lactonization)

A novel and efficient method for the construction of the β-lactone ring in this compound involves a palladium-catalyzed deallylative cyclization. acs.orgnih.gov This strategy is a key feature of an 11-step total synthesis of (±)-vibralactone. acs.orgresearchgate.net The process begins with a densely functionalized acyclic intermediate. acs.org Activation of a secondary alcohol as a mesylate sets up the key cyclization step. acs.orgcore.ac.uk

Subjecting this intermediate to palladium(0) catalysis under relatively mild, non-basic conditions results in a rapid intramolecular substitution. acs.orgsoton.ac.uk This deallylative β-lactonization proceeds in high yield (95%) to form the strained β-lactone ring, demonstrating a new approach to the synthesis of this important structural motif. acs.orgcore.ac.uk This palladium-catalyzed reaction showcases an innovative use of diallyl malonate derivatives in modern synthesis. vulcanchem.com

Reaction Catalyst Key Feature Yield Reference
Deallylative β-LactonizationPd(0)Forms β-lactone ring from an acyclic precursor.95% acs.orgcore.ac.uk

Aldol Condensation Approaches

Aldol condensation reactions have been instrumental in forming the cyclopentene ring of this compound in several synthetic routes. acs.orgsoton.ac.uk In one of the earliest total syntheses, an intramolecular aldol reaction of a dialdehyde (B1249045) precursor, promoted by Bn2NH·TFA, was used to construct a cyclopentene intermediate. acs.orgcore.ac.uk

In a more recent synthesis, an aldol-type condensation of a monoacetal intermediate was the final carbon-carbon bond-forming step. acs.org While the original conditions with the trifluoroacetate (B77799) salt were ineffective, a more strongly acidic salt, [Bn2NH2]+TfO–, proved highly effective. acs.org This delivered an enal, which was subsequently reduced to complete the synthesis of (±)-vibralactone. acs.org The biosynthesis of this compound is also proposed to involve an aldol reaction catalyzed by the cyclase VibC. researchgate.netresearchgate.net

Redox Manipulations in Synthetic Routes

Redox manipulations are a recurring theme in the various total syntheses of this compound, reflecting the need to precisely control the oxidation states of multiple functional groups throughout the synthetic sequences.

The first total synthesis of (±)-vibralactone, reported in 10 steps, involved six redox manipulations. nih.gov A subsequent 11-step synthesis featured four such transformations. researchgate.net In contrast, a more recent and concise five-step synthesis is notable for requiring only a single redox manipulation, highlighting its efficiency. nih.govresearchgate.net

Key redox transformations include:

Development of this compound Core Scaffolds for Synthetic Exploration

The unique structural architecture of this compound, characterized by a strained, fused bicyclic system containing a β-lactone, presents a significant challenge for synthetic chemists. core.ac.uksoton.ac.uk This complexity, coupled with its interesting biological activities as a lipase (B570770) inhibitor and a potential lead for antibiotics, has spurred the development of various synthetic strategies to construct its core scaffold. nih.govnih.gov These explorations are not only aimed at achieving an efficient total synthesis of the natural product but also at providing access to analogs for structure-activity relationship studies. nih.govresearchgate.netnih.gov

A significant advancement in the synthesis of the this compound core was the development of a highly concise, four-step synthesis from a known 3-prenyl-pyran-2-one. nih.gov This strategy is notable for being protecting-group-free and requiring only a single redox manipulation. nih.gov A key step in this approach is a photochemical valence isomerization of the 3-prenyl-pyran-2-one, which effectively establishes the critical all-carbon quaternary stereocenter and the β-lactone moiety at an early stage. nih.govresearchgate.net

The resulting oxabicyclo[2.2.0]hexenone intermediate undergoes cyclopropanation to form a highly strained tricyclic housane structure. nih.govresearchgate.net This housane intermediate is a versatile scaffold for further transformations. The final carbocyclic core of this compound is then forged through a sequential base-mediated ring expansion and a selective reduction of the exocyclic ester. nih.gov The early installation of the C1 quaternary center was found to be crucial for achieving kinetic selectivity in both the ring expansion and final reduction steps. nih.gov

Alternative strategies have also been explored to construct the this compound scaffold. One such approach involves a diastereoselective synthesis of an acyclic β-hydroxyketone intermediate. core.ac.uk In this route, the relative stereochemistry is controlled by the adjacent all-carbon quaternary center under chelation control. acs.org The crucial β-lactone ring is then formed via a novel palladium-catalyzed deallylative cyclization, which proceeds in high yield. core.ac.ukacs.org The cyclopentene ring is subsequently formed using an aldol-type condensation. soton.ac.ukacs.org This methodology has been applied in an 11-step synthesis starting from malonic acid. core.ac.ukacs.org

The exploration of different ring-closing strategies has been a central theme in the development of the this compound core. Both ring-closing metathesis (RCM) and various aldol condensation approaches have been investigated to form the cyclopentene ring. soton.ac.uk These efforts have led to the successful synthesis of this compound derivatives and have contributed to a deeper understanding of the reactivity of the intermediates involved. soton.ac.uk

The various synthetic routes developed not only provide access to this compound itself but also open avenues for the creation of a diverse range of analogs. By modifying the core scaffold and introducing different functional groups, researchers have been able to generate derivatives with significantly enhanced biological activity. nih.govnih.gov For instance, structure-based optimization has led to analogs with over 3000-fold higher inhibitory potency against pancreatic lipase compared to the natural product. researchgate.netnih.gov

The following table provides a comparative overview of the key synthetic strategies developed for the this compound core scaffold.

Synthetic Strategy Key Features Starting Material Number of Steps Overall Yield
Snider et al. (2008) First total synthesis; six redox manipulations; complex protecting group strategy.2-methoxybenzamide derivative10 (racemic) / 11 (asymmetric)9% (racemic) / 4.8% (asymmetric)
Brown et al. (2016) Diastereoselective allylation; Pd-catalyzed deallylative β-lactonization; four redox manipulations. core.ac.uknih.govMalonic acid core.ac.ukacs.org11 core.ac.ukacs.org16% core.ac.ukacs.org
Nistanaki et al. Photochemical valence isomerization; housane intermediate; protecting-group-free; one redox manipulation. nih.gov3-prenyl-pyran-2-one nih.gov4 (from known precursor)4.3% nih.gov

The development of these diverse synthetic scaffolds has been instrumental in advancing the study of this compound. They have not only made the natural product more accessible for biological testing but have also enabled the systematic exploration of its chemical space, leading to the discovery of new and more potent analogs.

Mechanistic Chemical Biology of Vibralactone

Pancreatic Lipase (B570770) Inhibition Studies

Vibralactone has been identified as a notable inhibitor of pancreatic lipase, an essential enzyme in the digestion of dietary fats. nih.govresearchgate.net

Enzymatic Inhibition Kinetics and Potency (in vitro)

In vitro studies have demonstrated that this compound is a potent inhibitor of pancreatic lipase. nih.gov Its inhibitory activity has been quantified with a half-maximal inhibitory concentration (IC50) value of 0.4 μg/mL. researchgate.netresearchgate.netfigshare.comacs.org This potency is comparable to that of Orlistat, a clinically approved anti-obesity drug, which has an IC50 of 0.18 μg/mL. nih.gov Research into this compound analogs has revealed that modifications at the C13 position can lead to a dramatic increase in inhibitory potency, in some cases by as much as 3,000-fold. nih.govresearchgate.net One such derivative, designated as compound C1, exhibited an IC50 value of 14 nM, highlighting the potential for structure-based optimization. researchgate.netnih.govasm.org

Table 1: Pancreatic Lipase Inhibition by this compound and its Derivatives

Compound IC50 Value
This compound 0.4 µg/mL
Orlistat 0.18 µg/mL
This compound Analog (C1) 14 nM

Molecular Basis of Enzyme-Ligand Interactions

The inhibitory action of this compound on pancreatic lipase is attributed to its unique β-lactone-fused bicyclic structure. This structural motif facilitates a covalent interaction with the enzyme. The mechanism involves a nucleophilic attack by the catalytic serine residue within the active site of the pancreatic lipase on the β-lactone ring of this compound. researchgate.netnih.gov This results in the formation of a stable, long-lived acyl-enzyme complex, which effectively inactivates the enzyme and prevents it from hydrolyzing its natural substrates, dietary triglycerides. nih.gov Molecular modeling and structure-activity relationship studies have underscored the importance of the prenyl group in this compound and its derivatives for this inhibitory activity. asm.org

Caseinolytic Peptidase ClpP Modulation

Beyond its effects on lipase, this compound has been identified as a modulator of the caseinolytic peptidase ClpP, a highly conserved and crucial protease in bacteria. nih.govsci-hub.st

Inhibition of ClpP1 and ClpP2 Isoforms

A distinguishing feature of this compound is its ability to inhibit both the ClpP1 and ClpP2 isoforms of the ClpP complex in bacteria such as Listeria monocytogenes. nih.gov This is noteworthy because many other β-lactone-containing molecules typically exhibit selectivity for only one of the isoforms. nih.gov The capacity to target both ClpP1 and ClpP2 makes this compound a unique molecular probe for studying the function of this proteolytic system.

Covalent Inhibition Mechanisms

The inhibition of ClpP by this compound occurs through a covalent mechanism. nih.gov The β-lactone ring of this compound is the key reactive group, or "warhead," that forms a covalent bond with the active site serine residue of both ClpP1 and ClpP2. mdpi.com This covalent modification irreversibly inactivates the protease. The formation of this covalent adduct has been confirmed through various biochemical and proteomic techniques. nih.gov The covalent nature of the inhibition contributes to its potency and prolonged effect on the enzyme. mdpi.com

Relevance to Bacterial Virulence Factor Modulation (e.g., Listeria monocytogenes)

The ClpP protease is a critical component of the cellular machinery that regulates protein homeostasis and is essential for the virulence of pathogenic bacteria like Listeria monocytogenes. nih.govnih.govfrontiersin.orgfrontiersin.org By inhibiting both ClpP1 and ClpP2, this compound disrupts this crucial proteolytic activity, which in turn can modulate the expression and function of bacterial virulence factors. nih.govresearchgate.net The ability of L. monocytogenes to cause infection is dependent on a range of virulence factors, and the ClpP system plays a role in their regulation. nih.govmdpi.com Therefore, the inhibition of ClpP by this compound presents a potential strategy for attenuating the virulence of this and other pathogenic bacteria, making it an attractive lead compound for the development of new antibacterial agents. nih.gov

Other Enzymatic and Cellular Targets

Beyond its well-documented effects on pancreatic lipase and the caseinolytic peptidase (ClpP) complex, this compound and its derivatives interact with several other key enzymes and cellular pathways, highlighting their broad biological activity. These interactions underscore the potential of this compound as a versatile molecular probe and a lead compound for diverse therapeutic applications.

11β-Hydroxysteroid Dehydrogenase (HSD) Inhibition

This compound D, a metabolite isolated from the basidiomycete Boreostereum vibrans, has demonstrated inhibitory effects against 11β-hydroxysteroid dehydrogenases (11β-HSDs). medchemexpress.comresearchgate.net These enzymes are crucial in modulating the local concentration of active glucocorticoids, with 11β-HSD1 playing a significant role in converting cortisone (B1669442) to active cortisol, a process implicated in metabolic syndrome and type 2 diabetes. nih.gov

Research has shown that this compound D exhibits weak inhibitory activity against different isozymes of 11β-HSD. researchgate.net Specifically, it has been reported to inhibit human 11β-HSD1 with a half-maximal inhibitory concentration (IC₅₀) of 85.7 μM. medchemexpress.comresearchgate.net Its inhibitory effect extends to mouse 11β-HSD1 and human 11β-HSD2, with IC₅₀ values of 295.2 μM and 87.1 μM, respectively. researchgate.net This suggests a degree of selectivity in its action, with a more pronounced effect on the human isoforms compared to the murine one. The ability of this compound derivatives to inhibit 11β-HSDs opens avenues for exploring their potential in managing metabolic disorders.

Acyl-Protein Thioesterase Interactions in Ras Signaling Pathways

This compound has been identified as a potent inhibitor of acyl-protein thioesterases (APTs), specifically APT1 and APT2. researchgate.net These enzymes play a critical role in the depalmitoylation of proteins, a post-translational modification that regulates the localization and function of key signaling proteins, including the oncoprotein Ras. rsc.orgwikipedia.org The dynamic cycle of palmitoylation and depalmitoylation is essential for the proper trafficking of Ras proteins between the Golgi apparatus and the plasma membrane, and its dysregulation can lead to uncontrolled cell signaling and tumor growth. oncotarget.com

Activity-based protein profiling has revealed that APT1 and APT2 are major cellular targets of this compound. researchgate.net By inhibiting these thioesterases, this compound can disrupt the normal localization of Ras, thereby attenuating its signaling activity. researchgate.netwikipedia.org This mechanism of action makes this compound a valuable tool for studying the intricacies of Ras signaling and a potential lead for the development of novel anti-cancer therapies that target this critical pathway. wikipedia.org

Anti-Nitric Oxide Activity in Murine Macrophage Cell Lines

Certain derivatives of this compound have been shown to possess anti-nitric oxide (NO) activity. Nitric oxide is a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation and immune responses. nih.govsigmaaldrich.com In murine macrophage cell lines, such as RAW 264.7, the production of NO can be induced by inflammatory stimuli like lipopolysaccharide (LPS). nchu.edu.tw

A study investigating compounds from the co-culture of Stereum hirsutum and Aspergillus sydowii identified Hirsutavibrin D, a this compound derivative, as having moderate anti-nitric oxide activity in RAW 264.7 macrophages. doaj.org This finding suggests that this compound and its analogs may have anti-inflammatory properties by modulating the production of NO, a key mediator in the inflammatory cascade. The inducible nitric oxide synthase (iNOS) is the enzyme responsible for the production of large amounts of NO in activated macrophages. nih.gov

Antifungal Activity Against Pathogens (e.g., Aspergillus benhamiae, Candida albicans)

This compound and its synthetic analogs have demonstrated antifungal properties against various pathogenic fungi. umn.edu Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus species, pose a significant threat, especially to immunocompromised individuals. yolanda-rios.netmdpi.complos.org

Studies have shown that certain synthetic this compound analogs exhibit notable antifungal activity. For instance, analogs have been tested against Aspergillus fumigatus, with some showing a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL. umn.edu The antifungal activity of this compound derivatives highlights their potential for development as new therapeutic agents to combat fungal infections.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The unique bicyclic β-lactone scaffold of this compound has prompted extensive research into its structure-activity relationships (SAR). These studies aim to understand how modifications to the core structure of this compound influence its biological activities, paving the way for the design of more potent and selective analogs.

Impact of Structural Modifications on Biological Activity

SAR studies have revealed that even minor modifications to the this compound structure can have a profound impact on its biological profile. nih.gov For example, modifications at the C13 position of the this compound molecule have been shown to dramatically enhance its inhibitory potency against pancreatic lipase. nih.gov

One of the key structural features identified as crucial for the biological activity of this compound and its derivatives is the prenyl group. asm.org Molecular modeling and SAR studies have indicated that this group is essential for the inhibition of pancreatic lipase. asm.org Furthermore, the bicyclic β-lactone core of this compound is what distinguishes its interaction with the ClpP protease complex, allowing it to bind to both ClpP1 and ClpP2 isoforms, unlike monocyclic β-lactones. nih.govasm.org The synthesis of various this compound analogs and the evaluation of their biological activities have provided valuable insights into the pharmacophore of this natural product, guiding efforts to develop derivatives with improved therapeutic properties. researchgate.net

Strategic Analog Design and Potency Enhancement (e.g., C13 position modifications)

The natural product this compound has garnered significant attention due to its unique structure and notable biological activity, particularly as an inhibitor of pancreatic lipase. nih.gov Research has demonstrated that the potency of this compound can be dramatically enhanced through strategic synthetic modifications, with a particular focus on the C13 position. nih.govresearchgate.net Synthetic elaboration of the this compound molecule at this position has led to the development of analogs with substantially increased inhibitory activity against pancreatic lipase. nih.gov

A key study in this area involved a structure-based lead optimization approach, which resulted in the design and synthesis of three series of 104 this compound derivatives. nih.gov The primary strategy involved altering the length and functionality of the side chain attached to the C13 position of the this compound scaffold. nih.govnih.gov This extensive analoging effort was guided by molecular modeling and structure-activity relationship (SAR) studies, which identified the prenyl group of this compound as a crucial component for its interaction with and inhibition of pancreatic lipase. asm.org

The evaluation of these analogs for their in vitro inhibitory activity against pancreatic lipase revealed significant potency enhancements. nih.gov For instance, one analog, designated as compound A1 , exhibited an IC₅₀ value of 0.083 μM, a marked improvement over the parent this compound's IC₅₀ of 47.26 μM. nih.gov The most potent inhibitor identified in the study was compound C1 , which demonstrated an IC₅₀ value of 14 nM. nih.govresearchgate.net This represents a more than 3000-fold increase in inhibitory potency compared to the natural this compound. researchgate.netnih.gov These findings underscore the critical role of the C13 side chain in modulating the biological activity of this compound and highlight the success of targeted analog design in optimizing its therapeutic potential. nih.gov

The mechanism of action for these derivatives involves the active site-directed inhibition of pancreatic lipase. The this compound analogs form a long-lived acyl-enzyme complex with the lipase. This occurs through a nucleophilic attack by the catalytic serine residue of the enzyme on the β-lactone group of the inhibitor. nih.gov

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and its C13-Modified Analogs

CompoundDescriptionIC₅₀ (Pancreatic Lipase)Fold-Increase in Potency (vs. This compound)
This compound Natural Product47.26 μM-
Compound A1 C13-modified analog0.083 μM~570x
Compound C1 C13-modified analog14 nM>3000x

Derivatives, Analogs, and Semi Synthetic Modifications

Isolation and Characterization of Natural Vibralactone Analogs from Fungal Cultures

The fungus Boreostereum vibrans (also known as Stereum vibrans) is a rich source of this compound and its analogs. nih.govresearchgate.net Scale-up fermentation of this basidiomycete has led to the isolation and characterization of a diverse array of related compounds. nih.gov

Researchers have isolated various mono- and di-oxygenated derivatives of this compound from fungal cultures. preprints.orgmdpi.com These modifications often involve hydroxylation at different positions of the this compound scaffold, leading to compounds with altered polarity and biological activity. The presence of these oxygenated derivatives suggests the involvement of specific enzymatic pathways, such as those involving monooxygenases, in the biosynthesis of this compound-related compounds. nih.gov

Fermentation of Boreostereum vibrans has yielded derivatives with additional ester functionalities. mdpi.comnih.gov Among these are 13-O-lactyl this compound and 10-O-acetyl this compound G, which were isolated from submerged cultures of the fungus. nih.govkib.ac.cndoaj.org The structures of these compounds were determined through extensive spectroscopic analysis. nih.gov For instance, the structure of 10-O-acetyl this compound G was confirmed by comparing its 1D NMR data with that of this compound G and identifying HMBC correlations that indicated acetylation at the 10-OH position. nih.gov

A notable group of this compound analogs are those that incorporate nitrogen. Vibralactamide A is one such derivative, representing a different type of nitrogen-containing analog compared to the vibralactoximes. nih.gov The biosynthesis of vibralactamide A is thought to proceed through a series of steps including C-C bond cleavage, reduction, oxidation, and the introduction of a nitrogen-containing group. nih.gov

Additionally, a series of 16 novel natural oximes and oxime esters, named vibralactoximes, have been isolated from the fermentation broth of B. vibrans. researchgate.net These compounds are the first examples of natural oxime esters. nih.govresearchgate.net Several of these vibralactoximes have demonstrated significant inhibitory activity against pancreatic lipase (B570770) and cytotoxic effects against various human cancer cell lines. researchgate.netresearchgate.net

A significant number of other this compound variants have been discovered through the investigation of Boreostereum vibrans cultures. These include vibralactones B, C, D, F, G, K, L, and M. mdpi.comnih.govresearchgate.net The structures of vibralactones K-M were elucidated using spectroscopic methods such as 1D and 2D NMR, HRMS, UV, and IR data. researchgate.netresearchgate.net

Further exploration of these fungal cultures has led to the isolation of additional analogs like this compound T and vibradiol. nih.govkib.ac.cndoaj.org The absolute configuration of this compound B was revised using single-crystal X-ray diffraction analysis. kib.ac.cnresearchgate.net Co-culturing Stereum hirsutum and Boreostereum vibrans has also yielded new this compound derivatives. researchgate.net

Below is a table summarizing some of the isolated natural this compound analogs:

Derivative Name Source Organism Key Structural Feature Reference(s)
13-O-lactyl this compoundBoreostereum vibransLactyl group at C-13 nih.govmdpi.comnih.govkib.ac.cn
10-O-acetyl this compound GBoreostereum vibransAcetyl group at C-10 of this compound G nih.govmdpi.comnih.govkib.ac.cn
Vibralactamide ABoreostereum vibransNitrogen-containing amide nih.govmdpi.comnih.govkib.ac.cn
Vibralactoximes (A-P)Boreostereum vibransOxime or oxime ester functionality nih.govresearchgate.net
This compound BBoreostereum vibrans, Stereum ramealeIsomer of this compound mdpi.comnih.govresearchgate.net
This compound CBoreostereum vibransIsomer of this compound mdpi.comnih.gov
This compound DBoreostereum vibransIsomer of this compound mdpi.comnih.gov
This compound FBoreostereum vibransIsomer of this compound mdpi.comnih.gov
This compound GBoreostereum vibransγ-lactone derivative nih.gov
This compound TBoreostereum vibransBiogenesis-associated analogue nih.govmdpi.comnih.govkib.ac.cn
This compound UNot specifiedNot specifiedNot specified
This compound WNot specifiedNot specifiedNot specified
Vibralactones K-MBoreostereum vibransRelated to this compound researchgate.netresearchgate.net
VibradiolBoreostereum vibransDiol derivative nih.govkib.ac.cnresearchgate.net

Synthetic Derivatization and Lead Optimization Studies

The promising biological activity of this compound has made it an attractive scaffold for synthetic modification and lead optimization.

Synthetic efforts have focused on modifying specific positions of the this compound molecule to enhance its biological activity. For example, synthetic elaboration at the C13 position has led to analogs with a remarkable 3,000-fold increase in inhibitory potency against pancreatic lipase in vitro. researchgate.netnih.govresearchgate.net This highlights the importance of this position for interaction with the target enzyme.

Structure-based lead optimization has been employed to design novel this compound analogs. researchgate.net By analyzing the binding mode of this compound in its target enzymes, researchers can rationally design modifications to improve potency and selectivity. This has resulted in the creation of numerous analogs, with some exhibiting significantly enhanced pancreatic lipase inhibition. researchgate.netresearchgate.net The β-lactone ring is a key feature, as it can covalently modify nucleophilic residues in the active sites of target enzymes. acs.orgplos.org

Creation of Chemically Modified Probes for Target Engagement Studies

The inherent biological activity of this compound has prompted the development of chemically modified versions to serve as molecular probes for identifying its cellular targets. This strategy, a cornerstone of chemical biology and chemical proteomics, involves appending a tag to the natural product scaffold that allows for visualization and enrichment of its binding partners from complex biological systems. whiterose.ac.ukfrontiersin.org The primary approach has been the design and synthesis of probes for activity-based protein profiling (ABPP). frontiersin.orgnomuraresearchgroup.com

A key modification is the introduction of a bio-orthogonal handle, such as a terminal alkyne, into the this compound structure. whiterose.ac.ukrsc.org This minimal functionalization allows the probe to be used in living cells or cell lysates. rsc.org After the probe binds to its target protein(s), the alkyne tag can be "clicked" to a reporter molecule, such as a fluorophore or a biotin (B1667282) affinity label, via the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. whiterose.ac.ukrsc.org This two-step process facilitates the detection, isolation, and subsequent identification of the target proteins by mass spectrometry. frontiersin.org

A prominent example is the creation of an alkynylated this compound probe. whiterose.ac.uk Researchers utilized a synthetic route to produce this compound and its derivatives, which were then modified to create tools for biological study. acs.org This bicyclic this compound-derived probe was instrumental in investigating the caseinolytic peptidase (ClpP) in the pathogenic bacterium Listeria monocytogenes. uni-muenchen.denih.gov Notably, while many monocyclic β-lactone probes label only the ClpP2 isoform, the this compound probe was unique in its ability to label both the ClpP1 and ClpP2 isoforms, providing a valuable tool for studying the assembly and function of this critical virulence factor. uni-muenchen.denih.govresearchgate.netnih.gov This dual inhibition of both ClpP copies was shown to abolish the intracellular virulence of L. monocytogenes. uni-muenchen.de

In addition to bacterial targets, this compound probes have been used in human cells. Activity-based protein profiling in HeLa cells revealed that the major targets of this compound are acyl-protein thioesterases APT1 and APT2, enzymes involved in signaling pathways such as Ras. researchgate.net These studies underscore the power of chemically modified probes to unravel the polypharmacology of natural products and validate their molecular targets in situ. nomuraresearchgroup.comrsc.org

Structural Elucidation of Novel Analogs

Research into the producing organism, Boreostereum vibrans, and related fungi has led to the discovery and characterization of numerous novel this compound analogs. These natural derivatives often possess unique structural modifications to the core this compound backbone, expanding the chemical diversity of this compound family. researchgate.netresearchgate.net

A significant number of new analogs have been isolated from scaled-up fermentation broths of B. vibrans and through co-culturing with the congeneric fungus Stereum hirsutum. researchgate.netresearcher.life The elucidation of their structures has relied on a combination of advanced analytical techniques. High-resolution electrospray ionization mass spectrometry (HRESIMS) is routinely used to determine the molecular formula. Extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopic analyses are then employed to piece together the chemical structure, including the relative stereochemistry. researchgate.netresearcher.lifekib.ac.cn

In cases where NMR data is insufficient to unambiguously assign the structure or stereochemistry, computational methods and single-crystal X-ray diffraction analysis are utilized. researchgate.netresearcher.life For instance, the absolute configuration of this compound B was definitively revised through single-crystal X-ray diffraction. kib.ac.cn Similarly, the structures and absolute configurations of semi-synthetic this compound derivatives have been established using a combination of NMR, X-ray diffraction, and time-dependent density functional theory/electronic circular dichroism (TDDFT/ECD) calculations. researchgate.net

Among the novel analogs identified are:

Vibralactoximes : A series of 16 natural oximes and oxime esters with a this compound backbone. researchgate.net

Hirsutavibrins A–K : Eleven new derivatives isolated from the co-culture of B. vibrans and S. hirsutum. researcher.life

Vibralactamide A, this compound T, 13-O-lactyl this compound, 10-O-acetyl this compound G, and Vibradiols : These compounds were isolated from submerged cultures of B. vibrans, further diversifying the known structures related to this compound biosynthesis. kib.ac.cn

This ongoing discovery and structural elucidation of novel analogs not only expands the family of this compound-related compounds but also provides new chemical entities for biological evaluation and a deeper understanding of the biosynthetic pathways at play in these fungi. researchgate.netkib.ac.cn

Data Tables

Table 1: Novel this compound Analogs and Methods of Structural Elucidation

Compound Name/Class Source Organism/Method Structural Elucidation Methods Used Reference(s)
Vibralactoximes Boreostereum vibrans 1D & 2D NMR, HRESIMS, Single-Crystal X-ray Diffraction, TDDFT/ECD Calculations researchgate.net
Hirsutavibrins A–K Co-culture of Stereum hirsutum and Boreostereum vibrans 1D & 2D NMR, HRESIMS, Computational Methods researcher.life
Vibralactamide A Boreostereum vibrans Spectroscopic Analyses, Snatzke's Method kib.ac.cn
This compound T Boreostereum vibrans Spectroscopic Analyses kib.ac.cn
13-O-lactyl this compound Boreostereum vibrans Spectroscopic Analyses kib.ac.cn
10-O-acetyl this compound G Boreostereum vibrans Spectroscopic Analyses kib.ac.cn
Vibradiols Boreostereum vibrans Spectroscopic Analyses kib.ac.cn

Table 2: Mentioned Chemical Compounds

Compound Name
10-O-acetyl this compound G
13-O-lactyl this compound
Acyl-protein thioesterase (APT1)
Acyl-protein thioesterase (APT2)
Caseinolytic peptidase (ClpP)
Hirsutavibrin A
Hirsutavibrin B
Hirsutavibrin C
Hirsutavibrin D
Hirsutavibrin E
Hirsutavibrin F
Hirsutavibrin G
Hirsutavibrin H
Hirsutavibrin I
Hirsutavibrin J
Hirsutavibrin K
Ras
Vibradiol
Vibralactamide A
This compound
This compound B
This compound T

Analytical and Characterization Methodologies in Vibralactone Research

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to determining the planar structure of vibralactone compounds, identifying functional groups, and piecing together the carbon skeleton.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of this compound and its analogues. emerypharma.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is employed to fully characterize these molecules.

¹H NMR spectra provide information on the number and chemical environment of protons. For example, in the analysis of this compound derivatives, ¹H NMR can identify signals for olefinic protons, methyl groups, and oxymethines. nih.gov ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number of carbon atoms and distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity of the molecular framework. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons and the assembly of spin systems within the molecule. For instance, ¹H-¹H COSY correlations were used to establish connections from C-2/C-3/C-12/C-13 in the structure of this compound Q. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule. A key HMBC correlation was observed from a methoxy proton (δH 3.61) to a carboxyl carbon (δC 174.5) in one derivative, confirming the position of the methoxy group. nih.gov In another case, HMBC correlations from protons H-10 to the lactic carbonyl group (C-1') established the connection of a lactyl moiety. nih.govnih.gov

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique is used to determine the relative stereochemistry by identifying protons that are close in space. In the structural elucidation of this compound O, a key ROESY correlation between H-4 and H-8, along with other correlations, indicated that several protons were on the same side of the molecule. nih.gov

Compound¹H NMR Data (δH in ppm, J in Hz)¹³C NMR Data (δC in ppm)
This compound O (2) H-4: (δH 31.0), H-8: (δH various)C-1: 218.7, C-4: 31.0, C-5: 50.8
This compound P (3) Not specifiedC-1: 210.7, C-2: 137.8, C-3: 173.2
This compound Q (6) H-2: 6.67 (d, J=3.9), H-4: 4.11 (dd, J=10.8, 7.2), 4.37 (dd, J=10.8, 4.8), H-7: 2.92, H-10/11: 1.62 (s), 1.70 (s)Not fully specified
This compound Derivative 1 MeO: 3.61 (s), Me: 1.57 (s), 1.65 (s), Olefinic: 5.06, 5.61C-1: 65.8, C-7: 174.5

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy, typically to within a few parts per million (ppm). longdom.orgresearchgate.net This technique provides the molecular formula, which is a critical piece of information in the structure elucidation process. Both High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) are utilized in this compound research.

For instance, the molecular formula of this compound Q was established as C₁₂H₁₈O₃ based on HREIMS data which showed a molecular ion peak [M]⁺ at m/z 210.1259 (calculated for C₁₂H₁₈O₃, 210.1256). nih.gov Similarly, the formula for this compound O was determined to be C₁₂H₂₀O₃ from its HREIMS peak at m/z 212.1404 [M]⁺ (calculated for C₁₂H₂₀O₃, 212.1412). nih.gov HRESIMS is also used, as in the case of a this compound derivative where a sodium adduct ion [M+Na]⁺ was observed at m/z 247.0937, establishing the formula C₁₂H₁₆O₄. nih.gov

CompoundMolecular FormulaIonMeasured m/zCalculated m/zMethod
This compound O C₁₂H₂₀O₃[M]⁺212.1404212.1412HREIMS
This compound P C₁₂H₁₈O₃[M]⁺210.1250210.1256HREIMS
This compound Q C₁₂H₁₈O₃[M]⁺210.1259210.1256HREIMS
This compound U C₁₀H₁₄O₃[M+Na]⁺205.0835Not specifiedHR-ESI-MS
Derivative 2 C₁₂H₁₆O₄[M+Na]⁺247.0937247.0941HRESIMS

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and the presence of chromophores (light-absorbing groups). rsc.orgresearchgate.net In the study of this compound derivatives, UV spectra are recorded to identify features such as α,β-unsaturated ketones or other conjugated systems. The wavelength of maximum absorbance (λmax) is reported. For example, this compound Q exhibits a λmax at 204 nm, while this compound O shows maxima at 203 nm and 302 nm. nih.gov

Compoundλmax (nm)
This compound O 203, 302
This compound Q 204

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the energy of molecular vibrations. msu.edupressbooks.pub In this compound research, IR spectra are crucial for detecting the presence of key functional groups. Strong absorption bands (νmax) around 3400 cm⁻¹ are indicative of hydroxyl (-OH) groups, while absorptions in the range of 1717-1764 cm⁻¹ typically signify the presence of carbonyl groups (C=O), such as those in lactones or ketones. nih.govresearchgate.netnih.gov

CompoundKey IR Absorptions (νmax in cm⁻¹)Indicated Functional Group(s)
This compound O 3388, 1735Hydroxyl, Carbonyl
This compound Q 3427, 1718Hydroxyl, Carbonyl
This compound U 1764Carbonyl
Derivative 1 3447, 1637Hydroxyl, Carbonyl

Stereochemical Assignment Methods

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in characterizing a natural product.

Single crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a molecule. mdpi.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise location of each atom. nih.gov While obtaining a suitable crystal of a natural product can be challenging, the resulting data provides unambiguous structural proof. In the context of this compound research, single crystal X-ray diffraction was successfully used to unambiguously confirm the structure and stereochemistry of an advanced housane intermediate during the total synthesis of (±)-vibralactone. nih.govresearchgate.net

Specific Optical Rotation Comparisons

Specific optical rotation is a fundamental property of chiral compounds and serves as a crucial parameter for distinguishing between enantiomers. The comparison of experimentally measured specific rotation values with those of synthesized or known stereoisomers is a classic method for assigning or confirming absolute configuration.

Natural this compound has been identified as the (-)-enantiomer. The total synthesis of (-)-Vibralactone by Snider and coworkers confirmed the absolute stereochemical assignment that was initially based on computational methods semanticscholar.org. In recent studies, co-culturing of Boreostereum vibrans with Stereum hirsutum has led to the isolation of new this compound derivatives, termed hirsutavibrins. Some of these derivatives, such as hirsutavibrin E, possess a different relative and absolute configuration (1R,5R) compared to the natural this compound (1R,5S). The measurement and comparison of their specific optical rotation values were critical in identifying these stereochemical differences.

CompoundStereochemistrySpecific Optical Rotation ([α]D)SolventReference
(-)-Vibralactone1R,5S (Natural)-28.5CHCl3 semanticscholar.org
Hirsutavibrin A1S,5R+15.0MeOH[N/A]
Hirsutavibrin E1R,5R-8.0MeOH[N/A]

Computational Chemistry Approaches (e.g., DP4+ method)

In cases where experimental methods for stereochemical determination are challenging or inconclusive, computational chemistry provides a robust alternative. The DP4+ method is a statistical approach that has become a gold standard for assigning the stereochemistry of natural products semanticscholar.orgrsdjournal.orgresearchgate.netuca.edu.arrsc.org. It works by comparing the experimentally measured NMR chemical shifts (¹H and ¹³C) with the quantum mechanically calculated NMR parameters for all possible stereoisomers of a molecule. By calculating the probability for each candidate isomer, the DP4+ analysis can identify the most likely correct structure with a high degree of confidence semanticscholar.orgrsdjournal.orgresearchgate.netuca.edu.arrsc.org.

This updated version of the original DP4 method incorporates the analysis of both scaled and unscaled NMR data and often utilizes higher levels of theory for the calculations, which significantly improves its accuracy semanticscholar.orgrsdjournal.orgresearchgate.netuca.edu.arrsc.org. While specific application of DP4+ to this compound itself is not prominently documented, the use of related computational methods, such as the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra, has been instrumental. For instance, the absolute configurations of the recently discovered hirsutavibrin derivatives of this compound were established by comparing their experimental CD spectra with the calculated ECD spectra of the possible stereoisomers.

Advanced Computational Modeling for Mechanistic Studies

To understand how this compound exerts its inhibitory effects at a molecular level, researchers employ advanced computational modeling techniques. These methods provide insights into the binding modes, interaction energies, and dynamic behavior of this compound within the active sites of its target enzymes.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex myfoodresearch.com. This method is crucial for understanding the binding mechanism of inhibitors. This compound is known to inhibit pancreatic lipase (B570770) and the caseinolytic protease (ClpP).

Docking studies of inhibitors into the active site of human pancreatic lipase (PDB ID: 1LPB) have revealed the importance of the catalytic triad (B1167595) residues (Ser152, His263, and Asp176) for ligand binding myfoodresearch.comnih.govnih.govresearchgate.netmdpi.com. It is hypothesized that the strained β-lactone ring of this compound acts as an electrophilic "warhead," which is susceptible to nucleophilic attack by the catalytic serine (Ser152) in the lipase active site, leading to covalent inhibition. Molecular docking simulations can model this interaction, predicting the binding pose of this compound that facilitates this covalent bond formation and identifying other key hydrogen bonding and hydrophobic interactions that stabilize the complex myfoodresearch.com. Similarly, docking studies are employed to understand how this compound interacts with the ClpP1 and ClpP2 isoforms of the Clp protease complex plos.orgnih.govnih.govpnas.org.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time sciencepublishinggroup.comresearchgate.netnih.govmdpi.comnih.govnih.gov. This technique is used to assess the stability of the docked complex and to analyze the detailed interactions between the ligand and the protein in a simulated physiological environment sciencepublishinggroup.comresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com.

For a this compound-enzyme complex, an MD simulation would start with the docked pose and simulate the trajectory of all atoms over a period of nanoseconds to microseconds. The analysis of these trajectories can reveal:

The stability of the ligand's binding pose over time.

The persistence of key hydrogen bonds and hydrophobic interactions.

The flexibility of the protein's active site upon ligand binding.

The role of water molecules in mediating protein-ligand interactions.

Such simulations are invaluable for refining the binding hypothesis generated from docking studies and for providing a more realistic model of the inhibition mechanism sciencepublishinggroup.comresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com.

Electrostatic Potential Mapping for Binding Site Analysis

Electrostatic potential mapping is a computational method that calculates and visualizes the electrostatic potential on the surface of a molecule. The map displays regions of positive, negative, and neutral potential, which are crucial for understanding non-covalent interactions, particularly electrostatic and hydrogen-bonding interactions that govern molecular recognition.

Analysis of the electrostatic potential map of the active site of pancreatic lipase reveals a specific charge distribution that is complementary to its substrate and inhibitors nih.govresearchgate.net. The catalytic triad region, for instance, possesses a distinct electrostatic character that facilitates the binding and subsequent reaction with the ligand. For this compound, the electrostatic potential map would show the electrophilic nature of the carbonyl carbon in the β-lactone ring, complementing the nucleophilic character of the serine residue in the enzyme's active site. By mapping the electrostatic potentials of both this compound and its target enzymes like pancreatic lipase or the ClpP protease, researchers can assess the electrostatic complementarity, which is a key determinant of binding affinity and specificity researchgate.net. This analysis aids in understanding why this compound binds to these specific targets and can guide the design of new analogues with improved binding properties.

Pharmacophore Modeling

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. In the context of this compound research, while no specific and validated pharmacophore models have been extensively published, a hypothetical model can be constructed based on its known structure-activity relationships (SAR) as a pancreatic lipase inhibitor.

The core of this compound's biological activity is attributed to its strained β-lactone ring. This electrophilic group acts as a "warhead," forming a covalent bond with the catalytic serine residue (Ser152) in the active site of pancreatic lipase, leading to its inactivation. This covalent interaction is a key feature of its inhibitory mechanism. Therefore, any pharmacophore model for this compound must include a feature representing this covalent-binding propensity.

Based on these considerations, a putative pharmacophore model for this compound's pancreatic lipase inhibitory activity would likely consist of the following key features:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the β-lactone ring can act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the enzyme's oxyanion hole, which stabilizes the transition state during catalysis.

A Covalent Interaction Site: The carbonyl carbon of the β-lactone is highly electrophilic and serves as the site for nucleophilic attack by the serine residue in the lipase active site, leading to the formation of a stable acyl-enzyme intermediate.

Structure-based optimization studies of this compound analogs have demonstrated that modifications to the side chain at the C13 position can dramatically enhance inhibitory potency by over 3000-fold. This suggests that this region of the molecule interacts with a specific sub-pocket within the enzyme, and optimizing these interactions is critical for high-potency inhibition. Therefore, a more refined pharmacophore model could include additional hydrophobic or hydrogen-bonding features corresponding to this region.

A summary of the proposed pharmacophoric features of this compound is presented in the interactive table below.

Table 1: Hypothetical Pharmacophoric Features of this compound for Pancreatic Lipase Inhibition

Pharmacophoric FeatureCorresponding Structural MoietyType of Interaction
Hydrogen Bond AcceptorCarbonyl oxygen of the β-lactoneHydrogen Bonding
Covalent Interaction SiteCarbonyl carbon of the β-lactoneCovalent Bonding
Hydrophobic Region 1Fused bicyclic ring systemHydrophobic/van der Waals
Hydrophobic Region 2Prenyl side chainHydrophobic/van der Waals

Further computational studies, including the generation and validation of 3D-QSAR and pharmacophore models based on a diverse set of this compound analogs with known biological activities, would be invaluable for a more precise understanding of the structural requirements for potent pancreatic lipase inhibition and for the rational design of novel this compound-based therapeutic agents.

Ecological and Biotechnological Contexts of Vibralactone

Role of Vibralactone in Fungal Chemical Ecology

This compound is a prominent example of the diverse natural products synthesized by fungi, which often serve crucial ecological functions. Isolated from Boreostereum vibrans, this compound is recognized as one of the most potent known lipase (B570770) inhibitors. nih.govnih.gov Its strong inhibitory activity against pancreatic lipase is particularly notable, demonstrating an IC50 value of 0.4 µg/mL. This efficacy is comparable to that of Orlistat, an FDA-approved anti-obesity drug, highlighting this compound's potential ecological role as a metabolic modulator in its environment.

The production of such a potent compound underscores the intricate chemical interactions within fungal ecosystems. Furthermore, the metabolism of Boreostereum vibrans exhibits remarkable versatility, producing not only this compound but also compounds belonging to the fomannoxin family. While biosynthetically related, these compound families typically originate from different organisms, making their co-occurrence in B. vibrans a unique characteristic of its chemical ecology.

Table 1: Lipase Inhibitory Activity of this compound

CompoundSourceTarget EnzymeIC50 Value (µg/mL)Reference
This compoundBoreostereum vibransPancreatic Lipase0.4
OrlistatSyntheticPancreatic LipaseComparable

Co-culture Studies for Enhanced Metabolite Production and Diversity

The exploration and expansion of microbial natural product chemodiversity often leverage co-culture strategies, where different fungal or bacterial species are grown together to induce the production of novel or enhanced metabolites. For Boreostereum vibrans, efforts to increase the diversity and yield of its metabolites have involved scale-up fermentation and modifications to culture medium compositions. These approaches have successfully led to the isolation of numerous bioactive this compound congeners and other compounds associated with its biosynthetic pathway, including the discovery of vibralactoximes A–P, which represent a novel class of natural oxime esters.

A recent study further demonstrated the efficacy of co-culturing by investigating the interaction between two congeneric basidiomycetes, Stereum hirsutum and Boreostereum vibrans. This co-cultivation resulted in the isolation of eleven new this compound derivatives, termed hirsutavibrins. This research not only expanded the known structural diversity of this compound derivatives but also established a new paradigm for studying fungal co-culturing dynamics between closely related species. Such studies highlight co-culture as a powerful tool for uncovering cryptic fungal metabolites and enhancing the chemical repertoire of microorganisms.

Synthetic Biology Approaches for Chemical Diversity Expansion from Biosynthetic Pathways

Synthetic biology has emerged as a transformative discipline in natural product research, offering sustainable and cost-effective alternatives for producing valuable chemicals through engineered organisms. This field enables the expansion of natural chemical diversity by designing and implementing synthetic pathways within microorganisms to generate "unnatural" natural products.

A significant advancement in understanding this compound biosynthesis, which holds considerable implications for synthetic biology, is the discovery of the cyclase enzyme VibC. VibC belongs to the α/β-hydrolase superfamily and plays a crucial role in the formation of this compound's unique β-lactone-fused bicyclic structure. Biochemical and crystallographic studies suggest that VibC catalyzes an aldol (B89426) or electrocyclic reaction, facilitating the carbocycle formation from an oxepinone precursor to the fused bicyclic β-lactone. nih.govnih.gov This discovery reveals a novel enzymatic reaction in both aldol and hydrolase biochemistry, paving the way for future applications in synthetic biology to expand the chemical diversity of natural products. nih.govnih.gov

Synthetic biology approaches for natural product diversification typically involve two complementary strategies: combinatorial biosynthesis and mutasynthesis. Combinatorial biosynthesis entails combining biosynthetic genes from various natural product clusters to create novel analogues. Mutasynthesis, on the other hand, involves feeding microbial strains, whose biosynthetic pathways are blocked at specific intermediates, with chemically synthesized analogues of those intermediates. This allows for the production of "unnatural" natural products. The elucidation of the this compound biosynthetic pathway and its divergent routes for producing skeletally distinct associated compounds provides a robust foundation for applying these synthetic biology techniques to generate an even broader spectrum of this compound-related molecules.

Future Research Trajectories for Vibralactone

Unexplored Biosynthetic Mechanisms and Enzymatic Pathways

The biosynthesis of vibralactone is a complex enzymatic cascade originating from 4-hydroxybenzoate (B8730719). nih.govresearchgate.net Significant progress has been made in identifying key enzymes involved in this pathway. The initial prenylation of 4-hydroxybenzoate is mediated by UbiA prenyltransferases, specifically VibP1 and VibP2, followed by stepwise reductions catalyzed by carboxylic acid reductase BvCAR and aldehyde reductases (BvARs). nih.govresearchgate.net A crucial step involves the NADPH/FAD-dependent monooxygenase VibO, which catalyzes a ring-expansive oxygenation through a Baeyer-Villiger oxidation to form the oxepinone unit of 1,5-seco-vibralactone (intermediate 3). nih.gov The final cyclization to this compound is facilitated by the cyclase VibC, an enzyme belonging to the α/β-hydrolase superfamily. nih.govresearchgate.netresearchgate.net The complete five-enzyme pathway has been successfully reconstructed in vitro and in Escherichia coli. nih.gov

Despite these advancements, several aspects of this compound biosynthesis remain unexplored. Future research should aim to:

Detailed Mechanistic Elucidation: Conduct in-depth mechanistic studies on enzymes like VibO and VibC to fully understand their catalytic intricacies and the precise molecular events governing the unusual ring expansion and cyclization steps. nih.govresearchgate.net This could involve advanced structural biology techniques and computational modeling.

Identification of Accessory Factors: Investigate the potential involvement of other accessory proteins, chaperones, or cofactors that might play a role in the in vivo efficiency, stability, or regulation of the biosynthetic enzymes, which may not be fully captured in in vitro reconstructions.

Pathway Regulation: Explore the regulatory mechanisms governing this compound production in its natural producer, Boreostereum vibrans. Understanding these controls could enable strategies for enhancing yields through metabolic engineering.

Enzymatic Promiscuity and Engineering: Further characterize the substrate promiscuity of enzymes like Vib-PT, which has shown activity with various aromatic compounds and prenyl donors. nih.gov This knowledge could be leveraged for engineered biosynthesis of novel this compound analogs with altered prenyl groups or aryl moieties.

Development of Novel and More Efficient Synthetic Approaches to Complex Analogs

Future research in synthetic chemistry should focus on:

Stereoselective Synthesis: Develop highly stereoselective or enantioselective total syntheses to overcome the challenges of creating the complex stereocenters of this compound, moving beyond racemic mixtures to access specific enantiomers with potentially distinct biological profiles.

Diversity-Oriented Synthesis (DOS): Implement DOS strategies to generate diverse libraries of this compound analogs. This would facilitate comprehensive structure-activity relationship (SAR) studies and the identification of new lead compounds with enhanced potency, selectivity, or novel bioactivities, particularly by exploring modifications beyond the C13 position.

Chemoenzymatic Synthesis: Integrate the recently characterized biosynthetic enzymes (e.g., VibP1/VibP2, VibO, VibC) into chemoenzymatic synthetic routes. This could offer highly selective and environmentally friendly pathways for producing this compound and its complex intermediates, potentially overcoming limitations of purely chemical approaches.

Discovery of Additional Molecular Targets and Biological Pathways

This compound is known for its potent inhibition of pancreatic lipase (B570770), with an IC50 value of 0.4 μg/mL, comparable to the anti-obesity drug Orlistat. nih.govacs.orgresearchgate.net Furthermore, it acts as a covalent inhibitor of caseinolytic peptidase ClpP, uniquely targeting both ClpP1 and ClpP2 isoforms in Listeria monocytogenes, unlike most β-lactone compounds that only bind ClpP2. nih.govnih.govresearchgate.netresearchgate.net It also blocks the activity of acyl-protein thioesterases (APT1 and APT2) involved in Ras signaling. nih.govresearchgate.net While structurally similar to omuralide, this compound does not inhibit proteasome chymotryptic activity. researchgate.net Some vibralactones have also demonstrated antifungal activity against Aspergillus benhamiae.

Future research should prioritize:

Comprehensive Target Profiling: Employ unbiased chemical biology techniques, such as activity-based protein profiling (ABPP) and quantitative proteomics, to identify novel, previously uncharacterized direct molecular targets of this compound across various cell types, tissues, and organisms. This could reveal unexpected biological roles.

Broadening Antimicrobial Scope: Investigate this compound's efficacy and mechanism of action against a wider range of pathogenic bacteria and fungi, particularly those implicated in drug-resistant infections, to assess its potential as a broad-spectrum antimicrobial lead.

Ras Signaling Pathway Deeper Dive: Elucidate the precise molecular mechanisms by which this compound inhibits acyl-protein thioesterases (APT1/2) and the downstream consequences for Ras signaling and cellular processes. This could uncover new therapeutic strategies for Ras-driven pathologies.

Metabolic Impact: Beyond lipase inhibition, explore this compound's broader impact on lipid metabolism, energy homeostasis, and other metabolic pathways in vivo, potentially identifying novel therapeutic applications for metabolic disorders.

Synergistic Effects: Investigate potential synergistic effects of this compound with existing drugs, especially in the context of combating antimicrobial resistance or enhancing efficacy in other therapeutic areas.

Applications in Chemical Probe Development and Biological System Perturbation

Chemical probes are indispensable tools in chemical biology, enabling researchers to selectively perturb and understand complex biological systems and validate therapeutic targets. promega.camdpi.comnih.govnumberanalytics.com this compound's unique structural features and established biological activities make it an excellent scaffold for the development of high-quality chemical probes. nih.gov Derivatives of this compound have already been successfully utilized to study the activity and assembly of ClpP subunits in bacterial complexes, providing insights into their mechanism of action.

Future research should leverage this compound for:

Advanced Probe Design: Design and synthesize next-generation this compound-based chemical probes with enhanced potency, selectivity, and cell permeability for specific targets like APT1/2 and the ClpP isoforms. This could involve incorporating bioorthogonal handles for "click chemistry" or affinity tags for target identification.

Target Validation and Mechanism Elucidation: Utilize this compound chemical probes to precisely perturb and validate the roles of its known and newly discovered targets in complex biological contexts, such as live cells and in vivo models. This will provide deeper insights into the functional consequences of target modulation.

Pathway Dissection: Apply this compound and its analogs as tools to dissect intricate biological pathways, including Ras signaling and bacterial virulence pathways, enabling a clearer understanding of their components and regulatory networks.

Phenotypic Screening Follow-up: Employ this compound probes to deconvolve the mechanisms of action of phenotypic hits in drug discovery, helping to link observed biological effects to specific molecular targets.

New Therapeutic Class Development: Leverage the insights gained from chemical probe studies to guide the rational design of new classes of therapeutic agents, particularly novel antibiotics that exploit this compound's unique dual ClpP inhibition.

Compound Names and PubChem CIDs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.